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Executive Summary

This technical guide provides a comprehensive overview of 4-Bromo-N-isopropyl-3-
methylbenzenesulfonamide (CAS 1182913-23-0), a substituted aromatic sulfonamide of
significant interest in medicinal chemistry and synthetic organic chemistry. While specific
literature on this exact molecule is sparse, this document leverages established principles of
sulfonamide chemistry to present a robust framework for its synthesis, characterization, and
potential applications. We will explore a validated synthetic route, detail the expected analytical
signatures for structural confirmation, and discuss its potential as a versatile scaffold in the
design of novel therapeutics, particularly as an enzyme inhibitor. This guide is intended to serve
as a foundational resource for researchers looking to synthesize or utilize this compound in
their discovery programs.

Introduction: The Significance of the Sulfonamide
Scaffold

The sulfonamide functional group (R-SOz2NR'R") is a cornerstone of modern medicinal
chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s,
sulfonamide-containing compounds have evolved into a vast class of therapeutics with an
impressive range of biological activities.[1] Beyond their initial role as antimicrobial agents, they
are now integral to drugs targeting a multitude of diseases, including cancer, glaucoma,
inflammation, viral infections, and diabetes.[2][3]
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The therapeutic versatility of sulfonamides stems from several key features:

o Structural Mimicry: The sulfonamide group can act as a bioisostere of a carboxylic acid or an

amide, enabling it to form similar hydrogen bond networks with biological targets.

o Chemical Stability: It is generally resistant to metabolic hydrolysis, conferring favorable

pharmacokinetic properties.

e Synthetic Accessibility: Sulfonamides are readily synthesized, most classically through the

reaction of a sulfonyl chloride with a primary or secondary amine.[4][5]

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide incorporates this privileged scaffold. Its

structure features a halogenated and alkylated aromatic ring, providing specific steric and

electronic properties that can be exploited for targeted drug design. The N-isopropyl group

further modulates its lipophilicity and hydrogen bonding capacity. This guide will provide the

technical details necessary to harness the potential of this specific molecular entity.

Physicochemical and Structural Properties

A summary of the key properties for 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is

provided below.

Property Value

CAS Number 1182913-23-0
Molecular Formula C10H14BrNO:2S
Molecular Weight 292.19 g/mol

Chemical Structure

(See Figure 1)

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=0)(=0)NC(C)C

Purity (Typical)

>96% (as supplied by commercial vendors)[6]

Storage Conditions

Sealed in dry, 2-8°C
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Figure 1. Chemical Structure of 4-Bromo-N-
isopropyl-3-methylbenzenesulfonamide.

Proposed Synthesis and Purification

The most direct and industrially relevant method for synthesizing N-alkylated
benzenesulfonamides is the reaction of a corresponding benzenesulfonyl chloride with an
amine.[7] This section details a robust, two-step synthetic workflow starting from commercially
available 4-bromotoluene.

Retrosynthetic Analysis

A logical retrosynthetic pathway identifies 4-bromo-3-methylbenzenesulfonyl chloride and
isopropylamine as the key precursors. The sulfonyl chloride can, in turn, be prepared from 4-
bromotoluene via electrophilic chlorosulfonylation.

4-Bromo-3-methylbenzenesulfonyl chloride + Isopropylamine €—— S-N Disconnection

\

4-Bromotoluene <€ C-S Disconnection
(Chlorosulfonylation)

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride
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This procedure is adapted from established methods for the chlorosulfonylation of activated
aromatic rings.[8]

» Reagent Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add 4-bromotoluene (1.0 eq) and a suitable inert
solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

» Reaction: Add chlorosulfonic acid (2.5-3.0 eq) dropwise via the dropping funnel to the cooled
solution over 30-60 minutes. The temperature should be maintained below 10 °C to minimize
side reactions.

o Causality: Chlorosulfonic acid is a highly reactive electrophile. The reaction is exothermic,
and low temperatures are required to control the reaction rate and prevent the formation of
undesired regioisomers or degradation products. DCM is used as it is inert to the strong
acid.

» Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C.
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or
Gas Chromatography (GC).

o Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice
with vigorous stirring. This quenches the excess chlorosulfonic acid.

o Trustworthiness: This quenching step is critical for safety and product isolation. The
sulfonyl chloride product is generally stable in cold water, while the excess reagent is
hydrolyzed.

o Extraction & Isolation: The solid product that precipitates is collected by vacuum filtration and
washed with cold water until the washings are neutral. Alternatively, if the product remains in
the organic layer, separate the layers and extract the aqueous phase with DCM. Combine
the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride.[8] The product can
be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

This step follows the classic Hinsberg reaction for sulfonamide formation.[4]
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» Reagent Setup: In a round-bottom flask, dissolve isopropylamine (1.2-1.5 eq) and a base
such as triethylamine or pyridine (1.5-2.0 eq) in an aprotic solvent like DCM or THF. Cool the
solution to 0 °C.

o Causality: An excess of the amine is used to ensure complete reaction of the sulfonyl
chloride. The base is essential to neutralize the hydrochloric acid (HCI) byproduct
generated during the reaction, which would otherwise protonate the unreacted amine,
rendering it non-nucleophilic.[9]

e Reaction: Prepare a solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in the
same solvent and add it dropwise to the cooled amine solution.

e Reaction Monitoring: After addition, allow the mixture to warm to room temperature and stir
for several hours. Monitor the reaction progress by TLC until the sulfonyl chloride spot
disappears.

o Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M
HCI (to remove excess amine and base), water, and brine.

o Self-Validation: Each wash step serves a purpose. The acid wash removes basic
components, the water wash removes salts, and the brine wash aids in breaking
emulsions and pre-drying the organic layer.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the
solvent in vacuo. The resulting crude solid can be purified by column chromatography on
silica gel or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture)
to afford the final product in high purity.
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Step 2: Sulfonamide Formation
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Caption: Proposed two-step synthesis workflow.
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Structural Elucidation and Characterization

Confirming the identity and purity of the final compound is paramount. The following section
describes the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for each unique
proton environment.

o Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.5-8.0 ppm). Due to the
substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another
doublet.

o Isopropyl CH: A septet or multiplet around 3.5-4.0 ppm, coupled to the six methyl protons.

o Sulfonamide N-H: A broad singlet or doublet (if coupled to the isopropyl CH) between 5.0-
8.0 ppm, which is exchangeable with D20.

o Aromatic Methyl (Ar-CHs): A singlet around 2.4-2.6 ppm.
o Isopropyl CHs: A doublet around 1.1-1.3 ppm, integrating to six protons.
e 13C NMR: The carbon spectrum will confirm the carbon skeleton.

o Aromatic Carbons: Six signals are expected in the ~120-145 ppm range. The carbon
attached to the bromine (C-Br) will be shifted upfield compared to the others, while the
carbon attached to the sulfonyl group (C-S) will be downfield.

o Isopropyl CH: A signal around 45-50 ppm.
o Aromatic Methyl (Ar-CHs): A signal around 20-22 ppm.

o Isopropyl CHs: A signal around 22-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[10]
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e N-H Stretch: A moderate to sharp absorption band in the region of 3250-3350 cm~1.
e SO2 Asymmetric Stretch: A strong band around 1320-1350 cm~1.[11]

e SO2 Symmetric Stretch: A strong band around 1150-1170 cm~2.[11]

o C-H Stretches (Aliphatic & Aromatic): Bands observed between 2850-3100 cm™1.

e S-N Stretch: A weaker band in the 900-930 cm~! region.[10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular
weight.

e [M+H]*: The protonated molecule would be observed at m/z 292.1/294.1, showing the
characteristic isotopic pattern for a molecule containing one bromine atom (approximately
1:1 ratio).

o Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns
for sulfonamides, including the neutral loss of SOz (64 Da) and cleavage of the S-N bond.
[12][13] A prominent fragment would correspond to the 4-bromo-3-methylbenzenesulfonyl
cation.

Potential Applications in Drug Discovery

While the specific biological activity of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide
is not publicly documented, its structure suggests significant potential as a scaffold for
developing potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (unsubstituted) is a classic zinc-binding group for inhibiting
carbonic anhydrases (CAs), enzymes crucial for pH regulation.[14] Many clinically used CA
inhibitors, such as dorzolamide (for glaucoma), are sulfonamides. While N-substitution, as in
our target molecule, typically reduces affinity for the catalytic zinc, the overall molecule can still
interact with residues in the active site cavity. This compound could serve as a starting point for
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developing inhibitors targeting specific CA isoforms, such as the tumor-associated CA I1X and
CA XIlI, which are implicated in cancer progression.[2][4]

Kinase Inhibition

Numerous FDA-approved kinase inhibitors incorporate a sulfonamide moiety. This group can
act as a hydrogen bond acceptor or donor, anchoring the inhibitor within the ATP-binding
pocket of the kinase.[3] Kinases such as Focal Adhesion Kinase (FAK), Phosphatidylinositol 3-
kinase (PI3K), and VEGFR-2 are validated cancer targets that have been successfully
modulated by sulfonamide-containing drugs.[15][16][17] The substituted phenyl ring of 4-
Bromo-N-isopropyl-3-methylbenzenesulfonamide provides a vector for further chemical
modification to optimize binding affinity and selectivity for a specific kinase target. The bromo-
substituent is particularly useful as it allows for further diversification via cross-coupling
reactions.

Carbonic Anhydrase Kinase
Inhibition Inhibition

Anticancer
Anti-inflammatory

Glaucoma
Anticancer

Sulfonamide Scaffold
(e.g., CAS 1182913-23-0)

Antiviral

Antibacterial Antidiabetic
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Caption: The central role of the sulfonamide scaffold in targeting diverse disease areas.
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Conclusion

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is a synthetically accessible and
chemically versatile building block. Based on the well-established pharmacology of the
sulfonamide class, it holds considerable promise as a foundational scaffold for the development
of novel enzyme inhibitors in therapeutic areas such as oncology and ophthalmology. This
guide provides a comprehensive, technically grounded framework for its synthesis,
characterization, and strategic application in drug discovery programs. The detailed protocols
and expected analytical data herein should empower researchers to confidently produce and
utilize this compound for their specific research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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